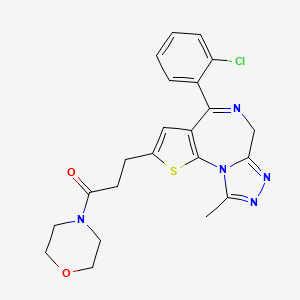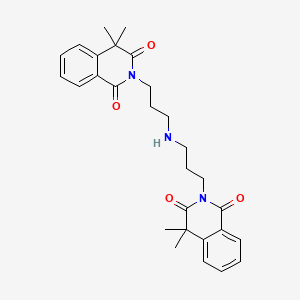
Benzamide, 2-((butylsulfonyl)amino)-N-((1R)-1-(6-methoxy-3-pyridinyl)propyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of AVE1231 involves several steps, including the formation of key intermediates and the final coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed.
Chemical Reactions Analysis
AVE1231 undergoes various chemical reactions, primarily involving its functional groups. The compound can participate in:
Oxidation: The sulfonyl group in AVE1231 can be oxidized under specific conditions.
Reduction: The nitro group, if present, can be reduced to an amine.
Scientific Research Applications
AVE1231 has been extensively studied for its potential therapeutic applications, particularly in the treatment of atrial fibrillation. Its ability to selectively block TASK-1 channels makes it a promising candidate for atrial-specific antiarrhythmic therapy. Additionally, AVE1231 has been investigated for its effects on vascular tone and blood pressure regulation, particularly in young rats .
Mechanism of Action
AVE1231 exerts its effects by blocking the TASK-1 potassium channels, which are involved in maintaining the resting membrane potential and regulating action potential duration in atrial myocytes. By inhibiting these channels, AVE1231 prolongs the atrial action potential and refractory period, thereby reducing the likelihood of atrial fibrillation .
Comparison with Similar Compounds
AVE1231 is similar to other potassium channel blockers such as AVE0118 and S20951. it has a higher affinity for TASK-1 channels compared to these compounds, making it more effective in certain applications. Other similar compounds include MSD-D and ICAGEN-4, which also target potassium channels but with varying degrees of selectivity and efficacy .
References
Properties
CAS No. |
767334-89-4 |
|---|---|
Molecular Formula |
C20H27N3O4S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-(butylsulfonylamino)-N-[(1R)-1-(6-methoxypyridin-3-yl)propyl]benzamide |
InChI |
InChI=1S/C20H27N3O4S/c1-4-6-13-28(25,26)23-18-10-8-7-9-16(18)20(24)22-17(5-2)15-11-12-19(27-3)21-14-15/h7-12,14,17,23H,4-6,13H2,1-3H3,(H,22,24)/t17-/m1/s1 |
InChI Key |
BFQMQSIBOHOPCY-QGZVFWFLSA-N |
SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NC(CC)C2=CN=C(C=C2)OC |
Isomeric SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)N[C@H](CC)C2=CN=C(C=C2)OC |
Canonical SMILES |
CCCCS(=O)(=O)NC1=CC=CC=C1C(=O)NC(CC)C2=CN=C(C=C2)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
A-293; A 293; A293; AVE-1231; AVE 1231; AVE1231 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![3-Butylamino-N-[2-(4-methyl-piperazin-1-yl)-ethyl]-4-phenoxy-5-sulfamoyl-benzamide](/img/structure/B1666069.png)






